molecular formula C15H21Cl2N3O3S B4441596 N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4441596
M. Wt: 394.3 g/mol
InChI Key: KLQYNHVRJWPNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as DCB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCB is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in cellular signaling pathways.

Mechanism of Action

DCB inhibits N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide activity by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are regulated by N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, leading to a range of cellular effects.
Biochemical and Physiological Effects
DCB has been shown to have a range of biochemical and physiological effects in different cell types and tissues. In cancer cells, DCB has been shown to inhibit cell proliferation and induce apoptosis, making it a potential anti-cancer agent. DCB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

DCB has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, making it a valuable tool for studying the function of N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in different cellular processes. DCB is also stable and easy to use, making it a popular choice for researchers. However, DCB has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on DCB. One area of interest is the development of new drugs that target N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide using DCB as a lead compound. Another area of interest is the use of DCB in combination with other drugs to enhance their efficacy. Additionally, further research is needed to understand the potential side effects and toxicity of DCB and to develop safer and more effective alternatives. Finally, the role of N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in various cellular processes and diseases needs to be further explored to identify new therapeutic targets for the development of novel drugs.

Scientific Research Applications

DCB has been extensively used in scientific research to study the role of N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in various cellular processes. N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is known to play a critical role in cell proliferation, differentiation, and apoptosis, making it an attractive target for the development of new drugs. DCB has been shown to inhibit N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide activity in vitro and in vivo, making it a valuable tool for studying the function of N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in different cell types and tissues.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O3S/c1-19(2)24(22,23)20-7-5-11(6-8-20)15(21)18-10-12-3-4-13(16)9-14(12)17/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYNHVRJWPNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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